1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane
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Overview
Description
1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
The synthesis of 1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane typically involves the reaction of diphenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and catalysts such as palladium or platinum. Major products formed from these reactions include silanols, silanes, and substituted silolanes .
Scientific Research Applications
1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which 1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bond can undergo hydrolysis, releasing active species that interact with biological molecules. Pathways involved in its mechanism of action include oxidative stress, signal transduction, and gene expression modulation .
Comparison with Similar Compounds
1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane can be compared with other similar compounds such as:
Diphenylsilane: Lacks the trimethylsilyl group, leading to different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent in the synthesis of this compound.
Phenyltrimethylsilane: Contains a single phenyl group and exhibits different chemical behavior.
The uniqueness of this compound lies in its combination of diphenyl and trimethylsilyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
62336-36-1 |
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Molecular Formula |
C19H26OSi2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(1,1-diphenylsilolan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C19H26OSi2/c1-21(2,3)20-19-15-10-16-22(19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3 |
InChI Key |
JPORYQRHFIAIJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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